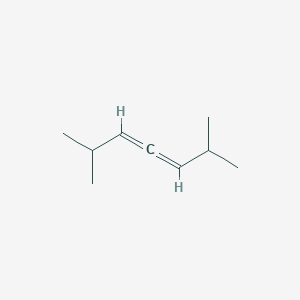

2,6-Dimethylhepta-3,4-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

69888-08-0 |

|---|---|

Molecular Formula |

C9H16 |

Molecular Weight |

124.22 g/mol |

InChI |

InChI=1S/C9H16/c1-8(2)6-5-7-9(3)4/h6-9H,1-4H3 |

InChI Key |

LRWKQYNJFHGVFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=C=CC(C)C |

Origin of Product |

United States |

Stereochemical Investigations of 2,6 Dimethylhepta 3,4 Diene

Intrinsic Axial Chirality of the 3,4-Diene System

Allenes substituted with two different groups on each of the terminal double-bonded carbons exhibit axial chirality. For 2,6-dimethylhepta-3,4-diene, the substituents at one terminus are a hydrogen atom and an isopropyl group, while at the other terminus, they are a hydrogen atom and a methyl group. This substitution pattern (R¹R²C=C=CR³R⁴ where R¹≠R² and R³≠R⁴) results in the molecule being chiral. However, specific studies on the synthesis of its enantiomers and their properties are not documented in the searched literature.

The determination of enantiomeric excess (ee) is crucial in stereoselective synthesis. For allene (B1206475) derivatives, common methods include chiral chromatography (both gas and liquid) and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents or by forming diastereomeric derivatives. While these techniques are broadly applicable, there are no published studies detailing their specific application to determine the enantiomeric excess of this compound.

Chiroptical properties, such as specific rotation and circular dichroism, are fundamental characteristics of chiral molecules. These properties are unique for each enantiomer and are essential for their characterization. Research into the chiroptical properties of allenes has shown a relationship between their absolute configuration and the sign of their optical rotation or Cotton effects. However, no experimental or theoretical chiroptical data has been reported specifically for the enantiomers of this compound.

Diastereoselective Transformations Involving this compound

Diastereoselective reactions are powerful tools in organic synthesis for creating specific stereoisomers. In the context of allenes, these reactions can involve additions to the double bonds or reactions of adjacent functional groups, where the existing axial chirality of the allene influences the formation of new stereocenters.

The stereochemical outcome of reactions involving chiral allenes is dictated by the approach of the reagents relative to the substituents on the allene. The facial selectivity of addition reactions is a key aspect of controlling stereochemistry. For this compound, the differing steric bulk of the methyl and isopropyl groups would be expected to influence the diastereoselectivity of its reactions. However, there is a lack of published research on any diastereoselective transformations involving this specific compound, and therefore, no data on the control of its reaction pathways is available.

The nature of the substituents on an allene framework significantly impacts the stereoselectivity of its reactions. Steric and electronic effects of the substituents can direct the course of a reaction, leading to the preferential formation of one diastereomer over another. In the case of this compound, the interplay between the smaller methyl group and the bulkier isopropyl group would be a key factor. Without experimental data, any discussion on the influence of these specific substituents on the stereoselectivity of its reactions would be purely speculative.

Reactivity and Reaction Mechanisms of 2,6 Dimethylhepta 3,4 Diene

Cycloaddition Reactions of the Allene (B1206475) Moiety

The orthogonal arrangement of the π-systems in the allene bond of 2,6-dimethylhepta-3,4-diene allows it to react with a wide range of dienophiles and dienes. These cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic frameworks.

While intermolecular [2+2] cycloadditions of allenes can be challenging due to competing reaction pathways, intramolecular variants, particularly in allene-tethered systems, provide a more controlled approach to the synthesis of fused ring systems. In systems analogous to this compound, where the allene is tethered to an alkene or alkyne, thermal or metal-catalyzed [2+2] cycloaddition can occur. The regioselectivity of this reaction is highly dependent on the substitution pattern of the allene. For a 1,3-disubstituted allene like this compound, cycloaddition can occur at either of the two double bonds. rsc.org

In the context of allene-tethered arynes, the competition between a [2+2] cycloaddition and an Alder-ene reaction is observed. For a 1,3-disubstituted allene moiety, the Alder-ene reaction is often preferred. However, the balance between these pathways is subtle and can be influenced by the length of the tether and the specific substituents. rsc.org For instance, in the thermal cycloaddition of 3-methylbuta-1,2-diene with fluoro-olefins, a mixture of [2+2] adducts is formed, indicating a stepwise mechanism via a diradical intermediate. rsc.org

The mechanism of these [2+2] cycloadditions is often debated, with possibilities including a concerted [π2s + π2a] process, which is thermally allowed but often geometrically constrained, or a stepwise diradical mechanism. For many allene cycloadditions, evidence points towards a diradical pathway. csic.es The regioselectivity in ruthenium-catalyzed intermolecular [2+2] cycloadditions of unsymmetrical allenes and alkynes has been shown to counterintuitively favor the more sterically hindered isomer. acs.org However, for tri- and tetrasubstituted internal allenes, these reactions sometimes fail to produce the desired [2+2] cycloadducts. acs.org

| Reactant System | Reaction Type | Major Product Type | Key Influencing Factors |

|---|---|---|---|

| Allene-tethered aryne (1,3-disubstituted allene) | Intramolecular | Alder-ene product | Substitution pattern on allene |

| 3-Methylbuta-1,2-diene + Fluoro-olefin | Thermal [2+2] Cycloaddition | Mixture of regioisomeric cyclobutanes | Stepwise diradical mechanism |

| Unsymmetrical allene + Alkyne (Ru-catalyzed) | Intermolecular [2+2] Cycloaddition | Sterically hindered regioisomer | Catalyst control |

Allenes such as this compound can participate as the 2π component (dienophile) in [4+2] cycloadditions or as a 3-atom component in [3+2] cycloadditions.

In [3+2] cycloadditions , allenes react with 1,3-dipoles to form five-membered heterocyclic rings. The regioselectivity of these reactions is a key consideration. For instance, the reaction of allenes with nitrile oxides or nitrones can lead to a mixture of regioisomers. nih.gov Palladium-catalyzed [3+2] cycloadditions of allenes provide access to highly functionalized chiral allenes with good control over regio-, enantio-, and diastereoselectivity. nih.govresearchgate.net In these reactions, the substitution pattern on the allene plays a crucial role in directing the outcome. For a sterically hindered allene like this compound, the approach of the 1,3-dipole would be expected to be highly influenced by steric factors, favoring the formation of the less hindered regioisomer.

[4+2] cycloadditions , or Diels-Alder reactions, can occur with the allene acting as the dienophile. The reactivity of the allene is enhanced by its inherent strain. rsc.org Gold(I)-catalyzed intramolecular [4+2] cycloadditions of allene-dienes have been shown to be highly diastereoselective, exclusively affording trans-fused bicyclic systems. nih.gov In such reactions, even allenes participating in the formation of a quaternary carbon center show good reactivity. nih.gov When an allene acts as a dienophile with an unsymmetrical diene, the regioselectivity is governed by both electronic and steric effects. The bulky substituents on this compound would be expected to direct the diene to add to the less substituted face of the reacting double bond and to favor the formation of the regioisomer that minimizes steric interactions in the transition state. Rhodium-catalyzed intramolecular [4+2] cycloadditions of allene-1,3-dienes can afford cis-fused bicycles with high diastereoselectivity. nih.gov

| Cycloaddition Type | Role of Allene | Typical Reaction Partner | Key Features |

|---|---|---|---|

| [3+2] | 2π component | 1,3-Dipoles (e.g., Nitrones, Nitrile Oxides) | Formation of five-membered heterocycles; Regioselectivity is a key issue. |

| [4+2] (Diels-Alder) | Dienophile | Conjugated Dienes | Formation of six-membered rings; High diastereoselectivity in intramolecular variants. |

The stereochemical outcome of cycloaddition reactions involving this compound is dictated by the chiral axis of the allene and the steric hindrance imposed by its substituents. As a 1,3-disubstituted allene with two different groups at one terminus (a hydrogen and an isopropyl group) and two different groups at the other (a hydrogen and a methyl group), this compound is chiral.

Diastereoselectivity: In reactions with chiral allenes, a phenomenon known as axial-to-central chirality transfer can occur, where the axial chirality of the allene dictates the stereochemistry of the newly formed stereocenters in the product. nih.gov For instance, in the Diels-Alder reactions of strained azacyclic allenes, high diastereoselectivity is observed. sci-hub.st The bulky isopropyl and methyl groups of this compound would create a strong facial bias, leading to high diastereoselectivity in its cycloaddition reactions. The attacking reagent would preferentially approach from the less hindered face of the allene.

Regioselectivity: The two double bonds of this compound are electronically different due to the different alkyl substituents. The C3=C4 double bond is substituted with an isopropyl group and a hydrogen, while the C4=C5 double bond is substituted with a methyl group and a hydrogen. This electronic and steric difference leads to regioselectivity in cycloaddition reactions. In general, the more electron-rich or less sterically hindered double bond of an unsymmetrical allene will react preferentially. chemrxiv.org In photochemical [2+2] cycloadditions, the reaction often occurs at the more substituted double bond. However, in metal-catalyzed reactions, the outcome can be controlled by the catalyst. acs.org For this compound, the C3=C4 double bond is more sterically hindered due to the isopropyl group. Therefore, in many cases, reactions might be favored at the C4=C5 double bond.

Rearrangement Reactions of this compound

In addition to cycloadditions, the allene moiety of this compound can undergo various rearrangement reactions, often leading to the formation of more stable conjugated diene systems.

The Claisen rearrangement is a powerful nih.govnih.gov-sigmatropic rearrangement that can be applied to allenic substrates. organic-chemistry.orglibretexts.org Specifically, an allenyl vinyl ether, which could be conceptually derived from an alcohol precursor of this compound, would be expected to undergo a Claisen rearrangement upon heating. This reaction proceeds through a concerted, six-membered ring transition state. The presence of bulky substituents can influence the preferred conformation of the transition state and thus the stereochemical outcome of the reaction. The development of the allenoate-Claisen rearrangement, a Lewis acid-catalyzed process, allows for the reaction to proceed under milder conditions and with high diastereocontrol. nih.gov The Ireland-Claisen rearrangement of allylic esters can be used to generate quaternary carbon centers with high stereoselectivity. nih.gov

Substituted allenes can undergo various sigmatropic rearrangements, including acs.orgnih.gov and acs.orgnih.gov hydrogen shifts. libretexts.org These reactions are governed by the principles of orbital symmetry. wikipedia.org Thermal acs.orgnih.gov-hydrogen shifts in allenes are symmetry-forbidden to proceed suprafacially and are geometrically constrained to occur antarafacially, thus they are generally not observed. acs.org However, photochemical acs.orgnih.gov-shifts can occur suprafacially. uh.edu

In contrast, acs.orgnih.gov-hydrogen shifts in allenes are thermally allowed to proceed suprafacially and are a common rearrangement pathway. libretexts.org For this compound, a acs.orgnih.gov-hydrogen shift could potentially occur, leading to a conjugated triene. The feasibility of such a rearrangement would depend on the ability of the molecule to adopt the necessary conformation for the cyclic transition state.

nih.govnih.gov-sigmatropic rearrangements, such as the Cope rearrangement, are also possible in appropriately substituted allene systems. These reactions proceed through a chair-like transition state and are highly stereospecific. libretexts.org

Functionalization and Derivatization Strategies of this compound

The unique structural feature of this compound, a tetrasubstituted allene, dictates its reactivity towards various chemical transformations. The cumulated double bonds provide a region of high electron density, making it susceptible to attack by both electrophiles and, under certain conditions, nucleophiles. This section explores key functionalization strategies, including hydroamination, electrophilic additions, and nucleophilic additions, to derivatize the allene core.

Hydroamination of Allene Systems

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for the synthesis of nitrogen-containing compounds. In the context of allenes, this reaction can lead to the formation of valuable allylic amines. The regioselectivity and stereoselectivity of hydroamination are often controlled by the choice of catalyst and the substitution pattern of the allene.

For a tetrasubstituted allene like this compound, direct intermolecular hydroamination can be challenging due to steric hindrance. However, insights can be drawn from studies on other substituted allenes. Gold-catalyzed intermolecular hydroamination has emerged as a powerful tool for this transformation. For instance, the reaction of various substituted allenes with sulfonamides or arylamines in the presence of a gold(I) catalyst has been shown to proceed under mild conditions, yielding allylic amines with high regioselectivity. beilstein-journals.orgnih.gov

The proposed mechanism for the gold-catalyzed hydroamination involves the coordination of the gold cation to the allene, forming a cationic Au(I)-allene complex. This activation renders the allene susceptible to nucleophilic attack by the amine. Subsequent protonolysis of the carbon-gold bond releases the allylic amine product and regenerates the active catalyst. beilstein-journals.org

In the case of this compound, the hydroamination would involve the addition of an amine to one of the double bonds. Due to the symmetrical nature of the substitution around the central carbon of the allene system, the initial addition of the amine could occur at either C3 or C5, followed by protonation. The specific outcome would likely be influenced by the steric bulk of the amine and the precise catalyst system employed.

Table 1: Examples of Gold-Catalyzed Intermolecular Hydroamination of Substituted Allenes with Amines

| Allene Substrate | Amine | Catalyst System | Product(s) | Yield (%) | Reference |

| 1-Phenyl-1,2-propadiene | p-Toluenesulfonamide | (PPh₃)AuCl/AgOTf | N-(1-phenylallyl)-4-methylbenzenesulfonamide | 85 | beilstein-journals.org |

| 3-Methyl-1,2-butadiene | Aniline | (IPr)AuCl/AgOTf | N-(2-methylbut-2-en-1-yl)aniline | 92 | nih.gov |

| 1-Cyclohexyl-1,2-propadiene | m-Bromoaniline | (P(t-Bu)₂o-biphenyl)AuCl/AgOTf | N-(3-cyclohexylallyl)-3-bromoaniline | 91 | nih.gov |

This table presents data from analogous reactions on other substituted allenes to illustrate the general conditions and outcomes of gold-catalyzed hydroamination.

Electrophilic Additions to this compound

The electron-rich double bonds of this compound make it reactive towards electrophiles. The addition of electrophilic reagents such as hydrogen halides (HX) and halogens (X₂) proceeds via the formation of a carbocation intermediate. The regioselectivity of this addition is governed by the stability of the resulting carbocation, following Markovnikov's rule. jove.comlibretexts.org

In the case of this compound, protonation by an acid (H⁺) can occur at either of the sp² hybridized carbons (C3 or C5) or the central sp hybridized carbon (C4). Protonation at C3 or C5 would lead to a tertiary carbocation at C4, which is also an allylic cation and therefore resonance-stabilized. Protonation at the central carbon (C4) would result in a vinylic carbocation, which is generally less stable. Therefore, the reaction is expected to proceed through the more stable allylic carbocation intermediate.

The subsequent attack by the nucleophile (e.g., a halide ion) can then occur at either of the carbons bearing the positive charge in the resonance structures of the allylic carbocation. This can lead to a mixture of products.

For the addition of a halogen, such as bromine (Br₂), the reaction is believed to proceed through a cyclic halonium ion intermediate. libretexts.org The nucleophilic attack by the bromide ion then occurs from the anti-face, leading to anti-addition products. With an unsymmetrical allene, the attack of the nucleophile would occur at the more substituted carbon of the cyclic intermediate, reflecting the partial positive charge distribution. stackexchange.com For the symmetrically substituted this compound, this would likely lead to a mixture of isomeric dihalides.

Table 2: Predicted Products of Electrophilic Addition to this compound

| Reagent | Intermediate | Predicted Major Product(s) |

| HBr | Resonance-stabilized tertiary allylic carbocation | 4-Bromo-2,6-dimethylhepta-3-ene and 4-Bromo-2,6-dimethylhepta-4-ene |

| Cl₂ | Cyclic chloronium ion | 3,4-Dichloro-2,6-dimethylhepta-4-ene and 4,5-Dichloro-2,6-dimethylhepta-3-ene (as a mixture of stereoisomers) |

This table is predictive and based on established mechanisms of electrophilic additions to alkenes and allenes.

Nucleophilic Additions to Allene Systems

While the electron-rich nature of the allene system generally favors electrophilic attack, nucleophilic additions can occur, particularly when the allene is activated by an electron-withdrawing group or when highly reactive organometallic nucleophiles are used in the presence of a transition metal catalyst. bohrium.comnih.gov

A common strategy for nucleophilic addition to unsaturated systems involves the use of organocuprates (Gilman reagents). chem-station.comwikipedia.org These reagents are known to undergo conjugate addition to α,β-unsaturated carbonyl compounds. While this compound lacks a conventional activating group, the principles of carbocupration, the addition of an organocopper reagent across a carbon-carbon multiple bond, can be considered. The reaction of organocuprates with some allenes can lead to the formation of vinylcopper species, which can then be trapped by electrophiles. iupac.org

Transition metal-catalyzed reactions provide another avenue for the nucleophilic functionalization of allenes. For instance, palladium-catalyzed reactions of allenes with nucleophiles can proceed through the formation of a π-allyl palladium intermediate. The nucleophile then attacks this intermediate to form the product. The regioselectivity of such reactions is influenced by the ligands on the metal center and the nature of the nucleophile. nih.gov

For a non-activated, sterically hindered allene like this compound, direct intermolecular nucleophilic addition is expected to be difficult. The reaction would likely require harsh conditions or a specific catalytic system designed to activate the allene towards nucleophilic attack.

Table 3: Examples of Nucleophilic Additions to Activated or Catalytically Activated Allene Systems

| Allene System | Nucleophile/Reagent | Catalyst/Conditions | Product Type | Reference |

| Allenoates | Organocuprates | - | β,γ-Unsaturated esters | iupac.org |

| 2,3-Allenoic acids | Organic halides | Pd(0) catalyst | Butenolides | bohrium.com |

| Allenes with α-nucleophilic functionality | - | Various transition metals (Pd, Co, Ru, Ag, Rh, Au) | Cyclized heterocyclic products | nih.gov |

Catalysis in 2,6 Dimethylhepta 3,4 Diene Chemistry

Transition Metal-Catalyzed Transformations of Allenes

Transition metals have proven to be powerful catalysts for activating the π-systems of allenes, enabling a wide range of transformations. Gold, palladium, rhodium, and iron complexes, in particular, have been extensively studied for their ability to mediate unique reactions involving allene (B1206475) substrates.

Gold(I) catalysis has become a prominent method for the functionalization of allenes due to the stability of gold(I) complexes in the presence of air and moisture, making it a practical approach for synthesis. acs.orgnih.gov These catalysts effectively activate carbon-carbon multiple bonds for the addition of various nucleophiles. escholarship.org

The intermolecular hydroamination of allenes using a gold(I) catalyst represents an atom-economical method for preparing amine derivatives. beilstein-journals.org For instance, a cocatalyst system of (PPh₃)AuCl/AgOTf facilitates the smooth reaction between various substituted allenes and sulfonamides under mild conditions, yielding N-allylic sulfonamides with high regioselectivity and E-selectivity. beilstein-journals.org The proposed mechanism involves the coordination of the gold cation to the allene, forming a cationic Au(I)-allene complex. beilstein-journals.org Subsequent attack by the nucleophile, such as a sulfonamide or hydrazide, occurs at the less-substituted terminus of the activated allene. acs.orgbeilstein-journals.org The final step is protonolysis of the resulting Au-C bond, which yields the allylic product and regenerates the gold catalyst. beilstein-journals.org

Kinetic studies on the gold(I)-catalyzed hydroamination of allenes with hydrazide nucleophiles have provided evidence that the rate-limiting step is the activation of the allene. acs.orgnih.gov This understanding is crucial for optimizing reaction conditions and catalyst design. nih.gov Beyond nitrogen nucleophiles, gold(I) catalysts also facilitate the addition of electron-rich arenes (hydroarylation) and alcohols (hydroalkoxylation) to allenes. nih.gov The hydroarylation of allenes with methoxybenzenes, using a phosphite-gold(I) catalyst, proceeds at room temperature and is regioselective for the allene terminus, generating E-allylation products. nih.gov

Enantioselective variants of these reactions have also been developed. The asymmetric intramolecular hydroamination of allenes catalyzed by phosphinegold(I)−bis-p-nitrobenzoate complexes can produce vinyl pyrrolidines and piperidines with high enantiomeric excess (70−99% ee). acs.orgescholarship.org This highlights a significant advancement, as the development of asymmetric gold-catalyzed additions of heteroatom nucleophiles to allenes had been a persistent challenge. acs.org

| Allene Substrate | Nucleophile | Catalyst System | Product Type | Yield | Selectivity |

|---|---|---|---|---|---|

| 1-Phenyl-1,2-propadiene | Sulfonamide | (PPh₃)AuCl/AgOTf | N-Allylic Sulfonamide | Good | High Regio- and E-selectivity beilstein-journals.org |

| Various Allenes | Secondary Amines | Cationic (CAAC)gold(I) complex | Allylic Amines | Good to Excellent | Markovnikov Adducts nih.gov |

| Amino-Allenes | (Intramolecular) | (R)-3,5-xylyl-BINAP(AuOPNB)₂ | Vinyl Pyrrolidines/Piperidines | High | 70-99% ee acs.org |

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to allene chemistry is extensive. These reactions often proceed through allene intermediates or involve the direct transformation of allene substrates. acs.org A key elementary step in many palladium-catalyzed reactions is β-hydrogen elimination, which typically occurs from an sp³-hybridized carbon. nih.gov However, recent studies have shown that β-vinylic hydrogen elimination from an allylic palladium intermediate is also possible, providing a novel strategy for synthesizing tetrasubstituted allenes. nih.gov

Palladium-catalyzed oxidative cross-coupling reactions represent a powerful method for forming new carbon-carbon bonds. A highly selective oxidative cross-coupling of two different allenes has been developed to synthesize functionalized beilstein-journals.orgdendralenes. nih.govacs.org This reaction relies on the presence of a directing olefin on one of the allene partners, which facilitates selective allenic C-H activation to form a vinylpalladium intermediate. nih.govrsc.org This intermediate then reacts with a second, less substituted allene via carbopalladation, followed by β-hydride elimination to yield the cross-coupled product. nih.govacs.org A significant advantage of this protocol is the stereoselective construction of C(vinyl)–C(vinyl) bonds without requiring pre-functionalized organometallic or halogenated reagents. nih.gov

Furthermore, palladium catalysis can be used in Heck-type reactions of allenes to produce substituted 1,3-dienes stereoselectively. nih.gov The choice of ligand, such as CyJohnPhos, is critical for achieving high stereoselectivity by minimizing unwanted isomerization of the starting allene. nih.gov The stereochemical outcome is influenced by steric interactions (A¹,³ strain) between the catalyst and the allene substituent, which affects the equilibrium of the coupled allene intermediate. nih.gov

| Reaction Type | Reactants | Key Intermediate | Product Class | Key Feature |

|---|---|---|---|---|

| Cross-Coupling | 2,2-Diarylvinyl Bromides + Diazo Compounds | Allylic Palladium | Tetrasubstituted Allenes | Involves β-vinylic hydrogen elimination nih.gov |

| Oxidative Cross-Coupling | Two different Allenes (one with directing group) | Vinylpalladium | beilstein-journals.orgDendralenes | Site-selective allenic C–H activation nih.govacs.org |

| Heck-Type Reaction | Allenes + Aryl Halides | σ-π-σ Allene Intermediate | Substituted 1,3-Dienes | Simultaneous control of both olefin stereochemistries nih.gov |

Rhodium catalysts are particularly effective in mediating a variety of cyclization reactions with allenes, leading to the formation of complex cyclic and polycyclic structures. rsc.orgacs.org These transformations include cycloisomerizations and various modes of cycloaddition. acs.org

The cycloisomerization of allenenes (molecules containing both an allene and an alkene moiety) catalyzed by rhodium(I) complexes can selectively form exo-alkylidenecarbocycles and heterocycles. acs.org The choice of auxiliary ligand on the rhodium catalyst can dictate the reaction pathway. For example, using triaryl phosphite ligands typically leads to five- or six-membered rings through an exo-cyclization mode, proceeding via a key exo-alkylidene metallacycle intermediate. acs.org In contrast, conducting the reaction under a carbon monoxide atmosphere can switch the selectivity to favor seven-membered rings via an endo-mode cyclization that involves an allylic C-H activation process. acs.org

Rhodium catalysts also enable a range of intermolecular cycloaddition reactions where allenes act as a 2π component. nih.gov In [5+2] cycloadditions with vinylcyclopropanes, the reactivity of the allene is counterintuitively increased by steric bulk; more substituted allenes often give higher yields of the cycloaddition product. nih.gov This is because a competing allene dimerization pathway, which can sequester and deactivate the rhodium catalyst, is suppressed by the steric hindrance of the substituents. nih.gov Rhodium catalysis has been successfully applied to synthesize diverse polycyclic systems, including 2H-chromene derivatives via [5+1] annulation and bicyclo[4.3.1]decane skeletons through [5+2] cycloadditions. nih.gov

| Reaction Type | Substrate | Catalyst System | Product Type | Reference Finding |

|---|---|---|---|---|

| Cycloisomerization (exo) | Allenenes | Rh(I) complex with triaryl phosphites | Exo-alkylidenecarbocycles | Forms 5- or 6-membered rings via a metallacycle intermediate. acs.org |

| Cycloisomerization (endo) | Allenenes | Rh(I) complex under CO atmosphere | Seven-membered rings | Involves an unusual allylic C-H activation. acs.org |

| [5+2] Cycloaddition | Allenes + Vinylcyclopropanes | [Rh(CO)₂Cl]₂ | Seven-membered rings | Sterically hindered allenes give higher yields by preventing catalyst deactivation. nih.gov |

| [4+1] Cyclization | Allenes with Cyclobutanones | [Rh(C₂H₄)₂Cl]₂ | Fused/Bridged Bicycles | Allene acts as a one-carbon unit. nih.gov |

Iron, being an earth-abundant and low-cost metal, is an attractive alternative to precious metal catalysts. While iron-catalyzed deprotonative alkylation of arenes and heterocycles has been developed, specific examples of decarboxylative Heck-type reactions directly with allene systems are less prevalent. nih.gov However, the principles of iron-catalyzed radical-mediated Heck-type alkylations on related unsaturated systems, such as 1,3-dienes, provide a strong analogy for potential reactions with allenes. researchgate.net

In a typical iron-catalyzed Heck-type alkylation, an alkyl radical is generated from a suitable precursor, such as a diacyl peroxide or a t-butyl perester, through a decarboxylative process. researchgate.net This alkyl radical then adds to an unsaturated C-C bond. For 1,3-dienes, this reaction leads to cross-coupling products. researchgate.net By analogy, an allene system could serve as the radical acceptor. The addition of an alkyl radical to the central carbon of the allene would generate a stabilized vinyl radical, which could then be further transformed to the final product. The development of such iron-catalyzed protocols for allenes would represent a cost-effective and environmentally benign method for C-C bond formation.

Organocatalysis in Allene-Based Reactions

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field in synthesis, complementing traditional metal-based catalysis. For allene chemistry, Brønsted acids have proven to be effective catalysts for specific types of rearrangements.

The Brønsted acid-catalyzed allenoate Claisen rearrangement is a notable example of organocatalysis in allene chemistry. acs.orgnih.gov This reaction provides access to β-amino acid derivatives and ε,ζ-unsaturated β-keto esters, which are valuable synthetic intermediates. acs.orgacs.org The reaction can be performed using inexpensive and user-friendly catalysts like silicated tosic acid. acs.orgnih.gov

In an auxiliary-based approach, an allylic amine and an allenoate are condensed in the presence of the Brønsted acid catalyst. acs.org This process facilitates a nih.govnih.gov-sigmatropic rearrangement, leading to the formation of products with high diastereoselectivity and, with the appropriate chiral auxiliary, high enantioselectivity. acs.org Recent advancements have also seen the development of enantioselective variants using chiral phosphate (B84403) sodium salts as catalysts, which can create products with vicinal stereocenters in up to 95% enantiomeric excess. acs.org Computational studies suggest that the selectivity arises from a complex network of noncovalent interactions between the catalyst and the transition state of the rearrangement. acs.org This metal-free approach offers a practical and atom-economical route to structurally complex molecules from simple acyclic precursors. researchgate.net

| Catalyst | Reactants | Product Type | Stereocontrol | Key Finding |

|---|---|---|---|---|

| Silicated Tosic Acid | Allyl Amine + Allene | ε,ζ-Unsaturated β-Keto Esters | Auxiliary-based (≤98% ee, 96:4 dr) | An inexpensive and user-friendly protocol for asymmetric rearrangement. acs.orgnih.gov |

| Chiral Phosphate Sodium Salts | Allyl Amine + Allenoate | β-Amino Acid Derivatives | Catalytic (up to 95% ee) | Enantioinduction is governed by noncovalent interactions in an expanded chiral pocket. acs.org |

Chiral Phosphoric Acid Catalysis in Allene Transformations

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide array of enantioselective transformations. acs.orgnih.gov Their utility in allene chemistry is noteworthy, particularly in reactions that establish axial chirality. While specific studies on 2,6-dimethylhepta-3,4-diene are not extensively documented, the principles of CPA catalysis can be applied to understand its potential reactivity. CPAs are known to catalyze the synthesis of chiral allenes through various strategies, including the asymmetric addition of nucleophiles to 1,3-enynes and the dynamic kinetic asymmetric transformation of racemic allenes. researchgate.net

In a typical transformation, the chiral phosphoric acid acts as a Brønsted acid to activate the substrate. For instance, in the synthesis of axially chiral indole-containing tetrasubstituted allenes, a CPA catalyst facilitates the asymmetric 1,6-conjugate addition of indoles to alkynyl indole imine methides, which are generated in situ from α-(3-indolyl)propargylic alcohols. nih.gov This process yields products with high enantioselectivity. Similarly, the enantioselective dehydrative γ-arylation of α-indolyl-α-trifluoromethyl propargyl alcohols with naphthols, catalyzed by CPAs, produces a range of chiral tetrasubstituted allenes in high yields and with excellent regio- and enantioselectivities. nih.gov

The general applicability of chiral phosphoric acids in generating chiral allenes from various precursors is well-established. For example, the enantioconvergent synthesis of chiral tetrasubstituted allenes can be achieved from racemic indole-substituted propargylic alcohols, which react with nucleophiles like 3-substituted indoles and 1-naphthols in the presence of a CPA catalyst. acs.org These reactions demonstrate the catalyst's ability to control the stereochemical outcome, leading to enantioenriched allenes.

Below is a representative table of chiral phosphoric acid-catalyzed transformations of various allene precursors, illustrating the scope and efficiency of this catalytic system.

| Entry | Allene Precursor | Nucleophile | Chiral Phosphoric Acid Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | α-(3-indolyl)propargylic alcohol | 2-methylindole | (R)-CPA 1 | 92 | 95 |

| 2 | α-indolyl-α-trifluoromethyl propargyl alcohol | 1-naphthol | (S)-CPA 2 | 98 | >99 |

| 3 | Racemic indole-substituted propargylic alcohol | 3-ethylindole | (R)-CPA 3 | 85 | 92 |

This table presents data from analogous reactions to illustrate the capabilities of chiral phosphoric acid catalysis in allene chemistry, as direct data for this compound is not available in the cited literature.

Mechanistic Studies of Catalytic Pathways for Allene Activation

The mechanism of allene activation by chiral phosphoric acids is a subject of detailed study, often employing computational methods like Density Functional Theory (DFT) to elucidate the reaction pathways. nih.govnih.gov The activation of an allene by a Brønsted acid, such as a chiral phosphoric acid, typically involves the protonation of the allene. This protonation can lead to the formation of a stabilized carbocationic intermediate. The chirality of the phosphoric acid's counterion plays a crucial role in directing the subsequent nucleophilic attack, thereby controlling the stereoselectivity of the reaction.

DFT calculations have been instrumental in understanding the origins of stereoselectivity in CPA-catalyzed reactions. nih.govmdpi.com These studies reveal that the catalyst can form specific hydrogen-bonding interactions with the substrates, orienting them in a way that favors the formation of one enantiomer over the other. nih.gov For example, in the allylboration of aldehydes, the phosphoric acid catalyst is believed to activate the boronate through hydrogen bonding with one of the boronate oxygens. nih.gov

In the context of allene activation, the chiral phosphoric acid can act as a bifunctional catalyst, simultaneously activating both the electrophile and the nucleophile through a network of hydrogen bonds. mdpi.com This dual activation model is key to achieving high levels of enantioselectivity. The steric bulk of the substituents on the chiral backbone of the phosphoric acid creates a well-defined chiral pocket, which further contributes to the stereochemical control of the reaction. mdpi.com

The general mechanism for the activation of an allene by a chiral phosphoric acid can be conceptualized in the following steps:

Protonation: The acidic proton of the chiral phosphoric acid protonates the central carbon of the allene moiety, leading to the formation of a vinyl or allyl cation.

Ion Pairing: The resulting carbocation forms a tight ion pair with the chiral phosphate anion.

Stereocontrolled Nucleophilic Attack: The chiral environment created by the phosphate counterion directs the approach of the nucleophile to one face of the carbocation, resulting in the formation of the enantioenriched product.

Below is a table summarizing key mechanistic insights from studies on the activation of allenes and related compounds by Brønsted acids.

| Mechanistic Aspect | Method of Study | Key Findings |

| Role of Chiral Skeleton in CPA Catalysis | DFT Calculations | The acidity and the shape of the catalyst's chiral pocket are strongly dependent on the chiral skeleton, which in turn influences the enantioselectivity of the reaction. mdpi.com |

| Activation of Boronates in Allylboration Reactions | DFT Calculations | The chiral phosphoric acid preferentially activates the boronate reagent through hydrogen bonding, rather than the aldehyde. nih.gov |

| Diastereodivergence in Allene Synthesis | DFT Calculations | The stereochemical outcome can be controlled by modifications to the CPA catalyst, leading to either diastereomer of the allene product. nih.gov |

This table provides a summary of mechanistic studies on analogous systems to infer the potential activation pathways for this compound under chiral phosphoric acid catalysis.

Theoretical and Computational Chemistry Studies of 2,6 Dimethylhepta 3,4 Diene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and properties of organic molecules, including substituted allenes like 2,6-dimethylhepta-3,4-diene. DFT calculations, particularly with hybrid functionals such as B3LYP and B3PW91, have proven effective in providing accurate descriptions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.net The choice of basis set, such as 6-311++G**, is crucial for obtaining reliable results. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Allene (B1206475) Computational Studies

| Functional | Basis Set | Typical Applications |

| B3LYP | 6-31G | Geometry optimization, vibrational frequencies |

| B3LYP | 6-311++G** | More accurate electronic properties, NMR shifts |

| M06-2X | 6-311+G(d,p) | Thermochemistry, kinetics |

| CASSCF | 6-31G | Multiconfigurational systems, diradical intermediates |

Frontier Molecular Orbital (FMO) Analysis of Allene Reactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to explain the reactivity and selectivity of pericyclic reactions, including those involving allenes. libretexts.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The energy gap between the HOMO and LUMO is a key indicator of reactivity; a smaller gap generally corresponds to a more facile reaction.

In the context of this compound, FMO analysis can predict its behavior in cycloaddition reactions. As a diene, the allene itself can react with a dienophile. The energies and symmetries of the HOMO and LUMO of the allene and the reacting partner determine the feasibility and stereochemical outcome of the reaction. For instance, in a [4+2] cycloaddition, the symmetry of the diene's HOMO and the dienophile's LUMO must allow for constructive overlap to form the new sigma bonds. libretexts.org

Computational studies on allenes have shown that their frontier orbitals can have a helical topology, which is intimately related to their axial chirality. researchgate.netsemanticscholar.orgacs.org The presence of alkyl substituents, such as in this compound, can influence the energies and shapes of these frontier orbitals through hyperconjugation. researchgate.netsemanticscholar.orgacs.org This, in turn, can affect the reactivity and selectivity of the allene in cycloaddition reactions. While specific FMO energy values for this compound are not documented in the searched literature, calculations on structurally similar allenes provide valuable benchmarks.

Table 2: Conceptual HOMO-LUMO Energies for a Generic Dialkylallene in Different Reaction Types

| Reaction Type | Allene Role | Interacting Orbitals | Expected Relative Energy Gap |

| Normal Demand Diels-Alder | Diene | HOMO(allene) - LUMO(dienophile) | Moderate |

| Inverse Demand Diels-Alder | Diene | LUMO(allene) - HOMO(dienophile) | Dependent on dienophile |

| [2+2] Cycloaddition | Alkene | HOMO(allene) - LUMO(alkene) | Generally larger than Diels-Alder |

Computational Modeling of Transition States and Energetics

A cornerstone of computational chemistry is the ability to model transition states, the high-energy structures that connect reactants and products on a potential energy surface. By locating and characterizing transition states, chemists can calculate activation energies, which are crucial for understanding reaction rates and mechanisms. For reactions involving this compound, computational modeling can distinguish between different possible pathways, such as concerted versus stepwise mechanisms.

In the Diels-Alder reaction of allene with dienes like butadiene and benzene, computational studies have identified both concerted and stepwise pathways involving diradical intermediates. nih.govacs.org The relative energies of the transition states for these pathways determine which mechanism is favored. For example, in the reaction with butadiene, a single ambimodal transition state has been found that can lead to either the [4+2] cycloadduct or a diradical intermediate. nih.govacs.org The presence of bulky alkyl groups in this compound would likely influence the geometry and energy of these transition states due to steric hindrance, potentially favoring one pathway over another.

The energetics of the entire reaction profile, including intermediates and products, can also be calculated. This provides information on the thermodynamics of the reaction, i.e., whether the products are more or less stable than the reactants. For instance, the dimerization of allene has been shown to be both kinetically and thermodynamically favored over its Diels-Alder reaction with benzene.

Table 3: Hypothetical Relative Energies for a Cycloaddition Reaction of an Alkyl-Substituted Allene

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Concerted Transition State | +25.0 |

| Stepwise Transition State (first step) | +30.0 |

| Diradical Intermediate | +15.0 |

| Products | -10.0 |

| Note: These are illustrative values and do not represent actual calculated energies for this compound. |

Stereoelectronic Effects and Chirality in Allene Systems

Allenes substituted with four different groups on their terminal carbons, or with two different groups on each terminal carbon, exhibit axial chirality. This compound is a chiral molecule due to the presence of two different substituents (a hydrogen and an isopropyl group) on each of the terminal carbons of the allene system. The stereochemistry of this molecule is designated as either (Ra) or (Sa).

Stereoelectronic effects are crucial in understanding the properties and reactivity of chiral allenes. These effects arise from the interaction of electron orbitals that are dependent on the spatial arrangement of atoms. In allenes, the orthogonal nature of the two π systems is a key stereoelectronic feature. Computational studies have revealed that the frontier molecular orbitals of chiral allenes can be helical. researchgate.netsemanticscholar.orgacs.org The helicity of these orbitals is directly related to the axial chirality of the molecule and can influence the stereochemical outcome of its reactions.

For example, in reactions with chiral reagents or catalysts, the different spatial arrangements of the orbitals in the (Ra) and (Sa) enantiomers can lead to different transition state energies, resulting in enantioselectivity. The alkyl substituents in this compound can exert stereoelectronic effects through hyperconjugation, which involves the interaction of the C-H or C-C σ bonds with the allene's π system. These interactions can influence the stability of different conformations and the energy of the frontier orbitals, thereby modulating the molecule's chiroptical properties, such as its optical rotation. researchgate.net While specific calculations of the optical rotation of this compound are not available, DFT methods are capable of predicting such properties with a reasonable degree of accuracy.

Advanced Characterization Techniques in Allene Research

Spectroscopic Elucidation of Allene (B1206475) Structure and Stereochemistry (beyond basic identification)

Spectroscopic methods are indispensable tools for probing the intricate structural details of molecules. For chiral allenes, advanced spectroscopic techniques provide insights into their stereochemical features, which are critical for understanding their chemical and biological properties.

While standard Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the basic connectivity of atoms, advanced NMR techniques are required to assign the absolute or relative stereochemistry of chiral molecules like 2,6-Dimethylhepta-3,4-diene. Techniques such as the Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) are powerful methods for determining the spatial proximity of atoms.

For a chiral allene, NOE experiments can be used to establish through-space correlations between protons. By irradiating a specific proton and observing which other protons show an enhanced signal, it is possible to deduce which groups are on the same side of the molecule. For instance, in one enantiomer of this compound, an NOE enhancement might be observed between the proton on the allene backbone and the protons of one of the flanking isopropyl or methyl groups, thus helping to define the relative stereochemistry.

Two-dimensional NMR (2D NMR) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide a more comprehensive picture of all the through-space interactions within the molecule. These experiments generate a contour map where cross-peaks indicate spatial proximity between different protons. The presence or absence of specific cross-peaks can be used to build a three-dimensional model of the molecule and assign its stereochemistry.

Table 1: Illustrative NOESY Correlations for a Hypothetical Enantiomer of this compound

| Proton 1 (Irradiated) | Proton(s) 2 (Observed NOE) | Implied Spatial Proximity |

| H-3 | Protons of C-2 methyl | C-2 methyl group is proximate to H-3 |

| H-5 | Protons of C-6 methyls | C-6 methyl groups are proximate to H-5 |

| H-3 | H-5 | Protons on the allene backbone |

This table is illustrative and represents hypothetical data for the purpose of explaining the technique.

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. acs.orgnih.gov It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is a unique fingerprint of a specific enantiomer. nih.gov

For a chiral allene like this compound, the C=C=C stretching vibration in the infrared spectrum gives rise to a characteristic VCD signal. acs.org The sign and intensity of this signal are directly related to the absolute configuration of the allene. acs.org To determine the absolute configuration, the experimental VCD spectrum is compared with the theoretically calculated spectra for both possible enantiomers (R and S). A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov This method is particularly valuable as it does not require crystallization of the compound, which is often a limitation in X-ray crystallography.

Recent studies have demonstrated the utility of VCD in determining the absolute configurations of a variety of chiral allenes, including bromoallenes found in marine natural products. nih.govmdpi.com The characteristic π–π* transition of the allene moiety gives rise to distinct Cotton effects in the VCD spectra, which correlate with the absolute stereochemistry. nih.govmdpi.com

Table 2: Principles of VCD for Absolute Configuration Determination

| Technique | Principle | Application to this compound |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. nih.gov | The experimental VCD spectrum of the allene is compared to quantum-mechanically calculated spectra for the (R) and (S) enantiomers to determine the absolute configuration. nih.gov |

Chromatographic Techniques for Chiral Allene Resolution

Chromatography is a fundamental technique for separating mixtures of compounds. For chiral allenes, specialized chromatographic methods are necessary to separate the enantiomers from each other.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. researchgate.net To separate enantiomers, a chiral stationary phase (CSP) is employed. researchgate.net These stationary phases are themselves chiral and interact differently with the two enantiomers of the analyte, leading to different retention times and thus separation. researchgate.net

For the resolution of racemic this compound, a variety of CSPs could be screened, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). sigmaaldrich.comnih.gov The choice of the mobile phase is also critical and is optimized to achieve the best separation. researchgate.net By collecting the separated fractions, it is possible to isolate the individual enantiomers of the allene.

Table 3: Common Chiral Stationary Phases for HPLC

| CSP Type | Chiral Selector | Typical Applications |

| Polysaccharide-based | Cellulose or amylose (B160209) derivatives | Broad applicability for a wide range of chiral compounds, including allenes. nih.gov |

| Pirkle-type | π-acidic or π-basic moieties | Separation of compounds with aromatic rings. |

| Protein-based | Immobilized proteins (e.g., bovine serum albumin) | Separation of chiral drugs. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of a sample and for identifying and quantifying different isomers.

In the context of this compound, GC-MS can be used to determine the purity of a synthesized sample by detecting any residual starting materials or byproducts. Furthermore, it can be used to analyze for the presence of other structural isomers, such as 2,6-dimethylhepta-1,5-diene or 2,6-dimethylhepta-1,6-diene. nih.govnist.gov The different isomers will typically have different retention times in the GC column, and their mass spectra will provide confirmation of their identity. researchgate.netmdpi.comnih.gov While standard GC-MS cannot separate enantiomers, it is invaluable for analyzing the constitutional and diastereomeric purity of a sample. For complex mixtures, two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry can provide enhanced separation and identification of isomeric compounds. mdpi.com

Table 4: Application of GC-MS in the Analysis of this compound

| Analytical Goal | GC-MS Application | Expected Outcome |

| Purity Assessment | A single peak in the chromatogram indicates a pure sample. | The mass spectrum of the peak should match the expected fragmentation pattern of this compound. |

| Isomer Analysis | Different isomers will have distinct retention times. | Mass spectra of the different peaks will confirm the identity of each isomer. nih.gov |

Conclusion and Future Research Directions

Current Challenges in 2,6-Dimethylhepta-3,4-diene Chemistry

The primary challenges in the chemistry of this compound are representative of those encountered with other sterically hindered and axially chiral allenes. These hurdles must be overcome to fully exploit its synthetic potential.

Stereoselective Synthesis: The central sp-hybridized carbon and the 90° twist between the two double bonds mean that appropriately substituted allenes, including potentially derivable versions of this compound, can exhibit axial chirality. A significant challenge is the development of general and efficient catalytic methods for the enantioselective synthesis of such specific allenes. Many existing methods are substrate-dependent and may offer limited control for this particular substitution pattern. numberanalytics.com

Regioselectivity in Reactions: The reactivity of the allene (B1206475) core is complex. Electrophilic additions, for instance, can proceed at different positions, leading to a mixture of products. numberanalytics.com For this compound, controlling the regioselectivity of additions (e.g., hydrofunctionalization) to one of the two double bonds is a key challenge, complicated by the electronic and steric influences of the flanking isopropyl and methyl groups.

Substrate-Dependence in Catalysis: Many transition-metal-catalyzed transformations involving allenes are highly sensitive to the substitution pattern of the allene. numberanalytics.comnih.gov Developing robust catalytic systems that are effective for sterically demanding allenes like this compound remains a significant hurdle. The bulky isopropyl group can impede catalyst coordination and subsequent reaction steps.

Table 1: Key Challenges in the Chemistry of Substituted Allenes

| Challenge Area | Description | Implication for this compound |

|---|---|---|

| Asymmetric Synthesis | Controlling the axial chirality during synthesis to produce a single enantiomer. | Difficult to achieve high enantiomeric excess due to the specific aliphatic substituents. |

| Reaction Regioselectivity | Directing incoming reagents to a specific carbon atom of the allene backbone. | The substitution pattern complicates predictable outcomes in electrophilic and radical additions. |

| Catalyst Generality | Many catalysts are optimized for aryl- or electron-deficient allenes, showing poor performance with alkyl-substituted ones. numberanalytics.com | Limited availability of catalytic methods for efficient functionalization. |

Emerging Avenues in Allene Synthesis and Reactivity

Recent advancements in synthetic organic chemistry are paving the way for new methods to synthesize and functionalize allenes, which could be applicable to molecules like this compound.

Radical Transformations: Radical-mediated reactions have emerged as a powerful tool for allene synthesis. nih.govresearchgate.net These methods often operate under mild conditions and can tolerate a wide range of functional groups. The development of photoredox and copper-catalyzed radical reactions provides new pathways for constructing tetrasubstituted allenes from precursors like 1,3-enynes. nih.gov

Visible-Light Photoredox Catalysis: This strategy has gained significant traction for its ability to forge C-C and C-heteroatom bonds under mild conditions. rsc.org Its application to allene synthesis from precursors such as propargylic carbonates and 1,3-enynes represents a significant step forward, offering potentially higher efficiency and selectivity. rsc.org

Dual Catalysis Systems: The combination of multiple catalytic cycles in a single pot is a rapidly developing area. For allene synthesis, dual systems such as N-heterocyclic carbene (NHC)/iridium catalysis or photoredox/copper catalysis have enabled novel three-component reactions to access highly functionalized allenes. nih.govrsc.org These approaches could be adapted for the synthesis of complex analogs of this compound.

Advanced Cycloadditions: Allenes are versatile partners in cycloaddition reactions, including [2+2], [4+2], and transition-metal-catalyzed formal cycloadditions. numberanalytics.comwikipedia.org Emerging research focuses on expanding the scope of these reactions, using chiral catalysts to control stereochemistry and developing novel annulations to build complex molecular architectures. numberanalytics.comacs.org

Table 2: Modern Synthetic Approaches to Allenes

| Synthetic Method | Typical Precursors | Key Advantages |

|---|---|---|

| Radical Synthesis nih.govresearchgate.net | 1,3-Enynes, Cyclobutanone Oxime Esters | Mild reaction conditions, broad substrate scope. |

| Photoredox Catalysis rsc.org | Propargylic Carbonates, 1,3-Enynes | Uses visible light, high efficiency, green chemistry approach. |

| Palladium-Catalyzed Reactions acs.orgnih.gov | Propargylic Alcohols, 1,3-Enynes | High atom economy, well-established for C-C bond formation. |

| Gold-Catalyzed Annulations nih.govacs.org | Allenedienes, Allenamides | Unique reactivity for formal cycloadditions, mild conditions. |

Potential for Advanced Materials and Catalytic Applications (excluding specific product use)

The inherent properties of the allene functional group suggest significant potential for its incorporation into advanced materials and catalytic systems. While this compound itself is a simple hydrocarbon, its core structure is representative of a class of molecules with promising future applications.

Chiral Ligands and Catalysts: The axial chirality of substituted allenes makes them highly valuable scaffolds for the design of chiral ligands in asymmetric catalysis. researchgate.net Allenes can coordinate to transition metals, and their rigid, chiral environment can induce high levels of enantioselectivity in a variety of chemical transformations. wikipedia.org

Stimuli-Responsive Materials: The electronic structure of allenes, featuring two orthogonal π-systems, is unique. acs.org This geometry can be altered through chemical stimuli, such as protonation of the central carbon, which leads to a planar, delocalized allylic cation with dramatically different optical and electronic properties. acs.orgacs.org This reversible switching behavior makes allene-containing frameworks promising candidates for the development of chromophores and sensors.

Functional Polymers and Macrocycles: The rigid and linear geometry of the allene unit can be exploited to construct well-defined molecular architectures, including polymers, macrocycles, and foldamers. researchgate.net These materials can exhibit unique properties stemming from the controlled spatial arrangement of the molecular components, with potential applications in molecular recognition and electronics.

Table 3: Future Application Areas for Allene-Based Structures

| Potential Application Area | Key Allene Property | Underlying Principle |

|---|---|---|

| Asymmetric Catalysis | Axial Chirality | Use as a rigid, stereodefined scaffold for chiral ligands to control reaction enantioselectivity. researchgate.net |

| Stimuli-Responsive Systems | Orthogonal π-Systems | Protonation or redox events can switch the molecule between a non-planar allene and a planar, conjugated cation, altering its optoelectronic properties. acs.orgacs.org |

| Advanced Polymers | Structural Rigidity and Linearity | Incorporation into polymer backbones to create materials with defined shapes and controlled folding behavior. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.